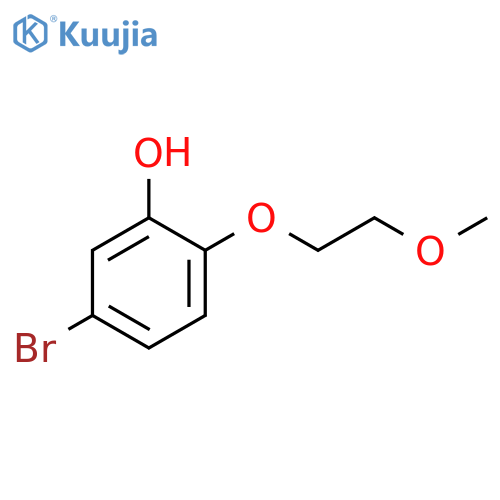

Cas no 1367707-20-7 (5-Bromo-2-(2-methoxyethoxy)phenol)

1367707-20-7 structure

商品名:5-Bromo-2-(2-methoxyethoxy)phenol

CAS番号:1367707-20-7

MF:C9H11BrO3

メガワット:247.085842370987

CID:4593819

5-Bromo-2-(2-methoxyethoxy)phenol 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-(2-methoxyethoxy)phenol

- Phenol, 5-bromo-2-(2-methoxyethoxy)-

-

- インチ: 1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3

- InChIKey: JCJIJTZLZNGJLU-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC(Br)=CC=C1OCCOC

5-Bromo-2-(2-methoxyethoxy)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00HV5H-5g |

5-Bromo-2-(2-methoxyethoxy)phenol |

1367707-20-7 | 96% | 5g |

$1729.00 | 2025-02-28 | |

| 1PlusChem | 1P00HV5H-1g |

5-Bromo-2-(2-methoxyethoxy)phenol |

1367707-20-7 | 96% | 1g |

$513.00 | 2025-02-28 | |

| A2B Chem LLC | AI32725-1g |

5-Bromo-2-(2-methoxyethoxy)phenol |

1367707-20-7 | 96% | 1g |

$391.00 | 2024-04-20 | |

| A2B Chem LLC | AI32725-5g |

5-Bromo-2-(2-methoxyethoxy)phenol |

1367707-20-7 | 96% | 5g |

$1316.00 | 2024-04-20 |

5-Bromo-2-(2-methoxyethoxy)phenol 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1367707-20-7 (5-Bromo-2-(2-methoxyethoxy)phenol) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量